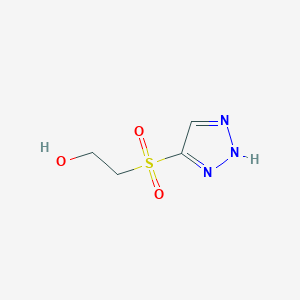

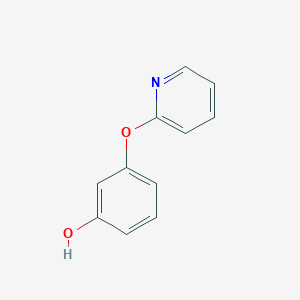

3-(Pyridin-2-yloxy)phenol

Descripción general

Descripción

“3-(Pyridin-2-yloxy)phenol” is a chemical compound with the molecular formula C11H9NO2 . It is a solid substance and its molecular weight is 187.19 .

Synthesis Analysis

The synthesis of “this compound” and similar compounds has been reported in several studies . For example, a scalable and green one-minute synthesis of substituted phenols was developed via ipso-hydroxylation of arylboronic acids in ethanol . Another study reported the formation of N-(Pyridin-2-yl)amides in toluene via C–C bond cleavage promoted by I2 and TBHP .Molecular Structure Analysis

The molecular structure of “this compound” is represented by the SMILES stringOc1cccc(Oc2ccccn2)c1 . The InChI key for this compound is FSPDNMWLDGIQLE-UHFFFAOYSA-N .

Aplicaciones Científicas De Investigación

Catalytic Activities and Synthesis

3-(Pyridin-2-yloxy)phenol and its derivatives have been extensively studied for their catalytic properties and synthesis methodologies. Pyridine-modified heteropoly compounds have showcased significant yields in the hydroxylation of benzene to phenol, underlining the pivotal role of pyridine in enhancing catalytic activities (Leng et al., 2008). Moreover, research indicates that the electronic interaction between pyridine and heteropolyacid plays a crucial role in this catalytic efficiency.

Photophysical Properties

The photophysical properties of tetrahydro (imidazo[1,5-a]pyrid-3-yl)phenols have been investigated, revealing intense fluorescence under UV light and a very large Stokes shift. This discovery opens pathways for their application in the field of organic dyes and highlights the potential for tunable emissions depending on the electronic features of substituents (Marchesi, Brenna & Ardizzoia, 2019).

Pharmaceutical Applications

In the pharmaceutical realm, certain derivatives of this compound have shown promising results. For instance, Schiff bases derived from this compound were identified as effective corrosion inhibitors, displaying both cathodic and anodic inhibition properties (Hegazy et al., 2012). Additionally, novel terpyridine-skeleton molecules containing this compound were synthesized and evaluated for their biological activities, showing significant inhibition of tumor growth and metastasis (Kwon et al., 2015).

Material Science

In material science, the compound and its derivatives have been employed in the synthesis of nanoparticles and hybrid materials, demonstrating its versatility and importance in the field of nanotechnology (Monnaie et al., 2013).

Safety and Hazards

The safety data sheet for “3-(Pyridin-2-yloxy)phenol” suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye. It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition . The compound is classified as Acute Tox. 4 Oral .

Análisis Bioquímico

Biochemical Properties

The biochemical properties of 3-(Pyridin-2-yloxy)phenol are not well-studied. Phenolic compounds are known to interact with a variety of enzymes, proteins, and other biomolecules. These interactions can influence biochemical reactions in various ways .

Molecular Mechanism

Phenolic compounds can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

There is currently no specific information available on the temporal effects of this compound in laboratory settings .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been studied extensively .

Metabolic Pathways

Phenolic compounds can be involved in various metabolic pathways, interacting with enzymes and cofactors .

Propiedades

IUPAC Name |

3-pyridin-2-yloxyphenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c13-9-4-3-5-10(8-9)14-11-6-1-2-7-12-11/h1-8,13H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSPDNMWLDGIQLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)OC2=CC=CC(=C2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-(3-chloro-2-methylphenyl)-1,7-dimethyl-3-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2765705.png)

amino]-3-(phenylsulfanyl)dihydro-1H-pyrrole-2,5-dione](/img/structure/B2765706.png)

![2-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2765708.png)

![3-methoxy-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide](/img/structure/B2765710.png)

![N-(2,5-dimethoxyphenyl)-2-[(6-fluoro-2-phenylquinolin-4-yl)oxy]acetamide](/img/structure/B2765714.png)

![2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-5-phenyl-1,3,4-oxadiazole](/img/structure/B2765717.png)